molecular formula C21H26N2O4 B11824301 methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate

methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate

Cat. No.: B11824301
M. Wt: 370.4 g/mol
InChI Key: ONZCVJIBENGLKN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole compounds can inhibit the growth of various cancer cell lines. A notable study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent activity while sparing normal cells.

Table: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Selectivity Index
Compound AMDA-MB-2310.126High
Compound BMCF10A>2Low

Antidiabetic Potential

The structural characteristics of this compound suggest it could be a candidate for antidiabetic drug development. Similar compounds have shown promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, with IC50 values ranging from 0.91 to 6.28 μM .

Table: Antidiabetic Activity

Enzyme TargetIC50 (μM)
α-glucosidase6.28
α-amylase4.58
PTP1B0.91

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress. This compound could potentially serve as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Anti-inflammatory Properties

Research has indicated that indole-based compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-y)formamido]but-2-enoate may also be explored for its potential in treating inflammatory conditions.

Study on Indole Derivatives

A comprehensive study evaluated various indole derivatives for their biological activities, including anticancer and antidiabetic effects. The results demonstrated that modifications to the indole structure significantly impacted the compounds' efficacy against cancer cell lines and their enzyme inhibition profile .

Clinical Potential

The ongoing research into the pharmacokinetics and pharmacodynamics of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl -1H-indol -3 -yl)formamido]but -2 -enoate highlights its potential as a multi-target therapeutic agent. Future studies are anticipated to explore its safety profiles and clinical applications further.

Mechanism of Action

The mechanism of action of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl and methoxy groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate

InChI

InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)

InChI Key

ONZCVJIBENGLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC

Origin of Product

United States

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